Home > Products > Screening Compounds P100051 > 3-Iodothyronamine
3-Iodothyronamine - 712349-95-6

3-Iodothyronamine

Catalog Number: EVT-385000
CAS Number: 712349-95-6
Molecular Formula: C14H14INO2
Molecular Weight: 355.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Iodothyronamine is an aromatic ether.
Overview

3-Iodothyronamine, also known as T1AM, is a derivative of thyroid hormones that has garnered attention for its biological activities and potential therapeutic applications. It is recognized as an endogenous compound with significant roles in energy metabolism and thermoregulation. The discovery of T1AM has led to increased interest in its biosynthesis, mechanisms of action, and potential applications in treating metabolic disorders.

Source

3-Iodothyronamine is primarily derived from the metabolism of thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3). The compound has been identified in various tissues, including the brain, liver, and heart, indicating its widespread biological significance. Studies suggest that T1AM may originate from T4 through enzymatic processes involving deiodination and decarboxylation .

Classification

Chemically, 3-Iodothyronamine belongs to the class of iodothyronamines, which are characterized by their structural similarity to thyroid hormones but with distinct biological activities. T1AM acts as a high-affinity ligand for trace amine-associated receptor 1 (TAAR1), indicating its role in neurotransmission and metabolic regulation .

Synthesis Analysis

Methods

The synthesis of 3-Iodothyronamine can be achieved through several methods, primarily focusing on the modification of existing thyroid hormone structures. One proposed pathway involves the decarboxylation of T4 or T3 followed by deiodination. Specifically, T4 is first deiodinated to form 3,5-diiodothyronamine (T2AM), which is then decarboxylated to yield T1AM .

Technical Details

The synthesis typically employs enzymatic reactions facilitated by deiodinases (Dio2 and Dio3) and ornithine decarboxylase. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to monitor the synthesis and quantify the levels of T1AM in biological samples .

Molecular Structure Analysis

Structure

The molecular structure of 3-Iodothyronamine features a β-phenylethylamine backbone with one iodine atom substituted at the aromatic ring. This structure is pivotal for its interaction with biological receptors and its metabolic functions.

Data

  • Molecular Formula: C9H12I
  • Molecular Weight: 248.10 g/mol
  • IUPAC Name: 3-iodo-N-(2-aminoethyl)benzeneethanamine

These structural characteristics contribute to its unique pharmacological properties compared to traditional thyroid hormones.

Chemical Reactions Analysis

Reactions

3-Iodothyronamine undergoes various metabolic transformations within the body. Key reactions include:

  • Deiodination: Catalyzed by deiodinases, leading to the formation of other iodothyronamines or iodothyroacetic acids.
  • Sulfation: Involves sulfotransferase enzymes that modify T1AM for clearance from circulation.
  • Conversion to Iodothyroacetic Acids: This process occurs via amine oxidase activity, resulting in metabolites that may have distinct biological activities .

Technical Details

The enzymatic pathways involved in these reactions highlight the complexity of T1AM metabolism and its potential implications for thyroid hormone regulation.

Mechanism of Action

Process

The mechanism of action of 3-Iodothyronamine primarily involves its interaction with trace amine-associated receptor 1. Upon binding to this receptor, T1AM influences various intracellular signaling pathways that regulate energy expenditure, thermogenesis, and appetite control.

Data

Research indicates that T1AM can induce hypothermia and alter metabolic rates through modulation of neurotransmitter release and energy substrate utilization . This suggests a potential role for T1AM in managing obesity and metabolic syndromes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; requires storage under inert conditions.
  • pH Sensitivity: Exhibits stability across a range of physiological pH levels but may degrade under extreme conditions.

Relevant analyses indicate that these properties influence both the pharmacokinetics and pharmacodynamics of 3-Iodothyronamine.

Applications

Scientific Uses

3-Iodothyronamine has shown promise in several scientific applications:

  • Anti-obesity Research: Its ability to modulate energy metabolism positions it as a candidate for developing anti-obesity therapies.
  • Neuropharmacology: Investigations into its effects on neurotransmitter systems may reveal new insights into mood disorders and neurodegenerative diseases.
  • Thyroid Research: Understanding its role as a metabolite of thyroid hormones can enhance knowledge about thyroid function and disorders .
Introduction to 3-Iodothyronamine (T1AM)

Structural Relationship to Thyroid Hormones

3-Iodothyronamine (T1AM) is an endogenous biogenic amine structurally derived from thyroid hormones. It shares a core thyronine backbone with thyroxine (T4) and 3,5,3'-triiodothyronine (T3), but features key modifications: decarboxylation of the alanine side chain and selective deiodination at the 5' and 5 positions, retaining only the 3' iodine atom [4] [8]. This yields the chemical structure 4-[4-(2-aminoethyl)-2-iodophenoxy]phenol (C₁₄H₁₄INO₂; molecular weight 355.17 g/mol). Unlike T3 and T4, which feature a carboxylic acid group enabling nuclear receptor binding, T1AM possesses a terminal ethylamine group, facilitating interactions with G protein-coupled receptors (GPCRs) rather than nuclear thyroid hormone receptors [1] [5]. This structural shift underpins its distinct, rapid biological effects.

Table 1: Structural Comparison of Thyroid Hormones and T1AM

CompoundIodine PositionsSide ChainPrimary Receptors
Thyroxine (T4)3,5,3',5'-CH₂-CH(NH₂)-COOHNuclear TRα, TRβ
Triiodothyronine (T3)3,5,3'-CH₂-CH(NH₂)-COOHNuclear TRα, TRβ
3-Iodothyronamine (T1AM)3'-CH₂-CH₂-NH₂TAAR1, α2A-adrenergic receptors

Historical Discovery and Early Characterization

T1AM was first identified as an endogenous compound in 2004 by Scanlan et al. during investigations into trace amine-associated receptors (TAARs) [4] [8]. Researchers discovered that T1AM bound with nanomolar affinity (EC₅₀ = 14 nM for rat TAAR1) to TAAR1, a then-recently deorphanized GPCR. This contrasted sharply with its lack of interaction with classical thyroid hormone receptors. Early functional studies demonstrated that systemic administration of synthetic T1AM to mice induced profound hypothermia (↓6°C within 30 minutes) and bradycardia, effects diametrically opposed to hyperthyroidism [4]. Ex vivo experiments using isolated working hearts confirmed T1AM’s rapid negative inotropic and chronotropic actions, establishing its role as a fast-acting cardiac modulator [8] [9]. These findings revealed a novel signaling pathway derived from thyroid hormone metabolism.

Endogenous Presence and Tissue Distribution

T1AM is endogenously produced and distributed across vertebrate species, with tissue concentrations significantly exceeding serum levels. Mass spectrometry analyses reveal its presence in rodents and humans, though reported serum concentrations vary (0.2–0.3 nM via MS vs. 66 nM via immunoassay), potentially due to methodological differences or binding to plasma proteins like apolipoprotein B-100 [5] [7].

Table 2: Tissue Distribution of Endogenous T1AM in Rodents

TissueConcentration (pmol/g)Notes
Liver92.9 ± 28.5Highest accumulation; major metabolic site
Brain15.2 ± 4.3Limbic regions and monoaminergic nuclei
Skeletal Muscle45.6 ± 12.1Persistent uptake after 24 hours
Heart18.3 ± 5.1Cardiomyocyte uptake confirmed
Serum0.3 ± 0.03Lower than tissues; binding proteins implicated

Tissue distribution studies using radiolabeled T₁AM show Na⁺-dependent uptake in cardiomyocytes and hepatocytes, leading to intracellular concentrations >20-fold higher than extracellular levels [3] [7]. Highest levels occur in metabolic organs (liver, muscle), brain, and heart, suggesting both endocrine and paracrine signaling roles. After exogenous administration, acute accumulation occurs in excretory organs (liver, kidney), while residual T1AM persists in muscle and adipose tissue at 24 hours [5] [7].

Biosynthesis and Metabolism

The biosynthetic pathway remains incompletely resolved. While T1AM is hypothesized to derive from thyroid hormones via decarboxylation and deiodination, studies yield conflicting evidence:

  • Deuterated T4 administration fails to produce deuterated T1AM in mouse liver [5].
  • Significant correlations between serum T3 and T1AM levels in humans suggest a possible extrathyroidal origin [5] [7].
  • Cardiomyocytes exposed to T3 produce only trace T1AM amounts [7].

Metabolism involves three primary pathways:

  • Oxidative deamination by monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO), yielding 3-iodothyroacetic acid (TA1) [3] [7].
  • Deiodination to thyronamine (T0AM) [3].
  • Conjugation via sulfation or glucuronidation [5].

Table 3: Major Metabolic Pathways of T1AM

PathwayKey EnzymesPrimary MetaboliteInhibitors
Oxidative DeaminationMAO, SSAO3-Iodothyroacetic Acid (TA1)Iproniazid
DeiodinationDeiodinasesThyronamine (T0AM)Not characterized
ConjugationSULTs, UGTsSulfated/Glucuronidated T1AMNone reported

Receptors and Signaling Mechanisms

T1AM exhibits pleiotropic receptor interactions:

  • High-affinity agonist of TAAR1 (EC₅₀ = 14 nM rat, 112 nM mouse), activating cAMP production [4] [6].
  • Lower-affinity agonist of α2A-adrenergic receptors, modulating insulin/glucagon secretion [2] [5].
  • Antagonist of muscarinic receptors [8].
  • Binds apolipoprotein B-100 and mitochondrial ATP synthase, though functional relevance is unclear [5] [8].

TAAR1 activation exhibits species-specific potency: T1AM is significantly more potent at rat TAAR1 (EC₅₀ < 0.1 µM) than at human, avian, or amphibian orthologs (EC₅₀ = 0.75–2.4 µM), suggesting evolutionary specialization [6]. In the CNS, T1AM enhances tyrosine hydroxylase phosphorylation (via CaMKII/PKA) and dopamine release in striatal slices—effects abolished in TAAR1 knockout mice or with TAAR1 antagonists [8].

Physiological and Pathophysiological Significance

T1AM’s rapid modulation of metabolism and neurotransmission highlights its potential roles:

  • Metabolic Regulation: Systemic or intracerebral T1AM increases blood glucose, ketogenesis, and fatty acid oxidation while inhibiting insulin secretion [1] [2] [5]. These effects position it as a counter-regulatory agent in energy homeostasis.
  • Neuroprotection: T1AM rescues entorhinal cortical neurons from β-amyloid toxicity, suggesting relevance in neurodegenerative disorders [1] [2].
  • Evolutionary Conservation: TAAR1 orthologs exist in >100 vertebrate species, with T1AM responsiveness conserved across mammals, birds, and amphibians, underscoring its physiological importance [6].

Properties

CAS Number

712349-95-6

Product Name

3-Iodothyronamine

IUPAC Name

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol

Molecular Formula

C14H14INO2

Molecular Weight

355.17 g/mol

InChI

InChI=1S/C14H14INO2/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12/h1-6,9,17H,7-8,16H2

InChI Key

XIINYOJWNGOUPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I

Synonyms

3-iodothyronamine
T(1)AM cpd

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.